2-Methylmercaptonaphthalin

Übersicht

Beschreibung

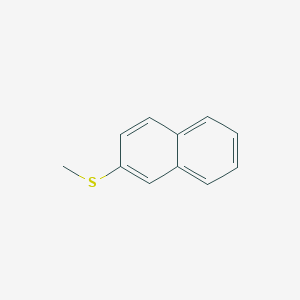

2-(Methylthio)naphthalene is an organic compound with the molecular formula C₁₁H₁₀S. It is characterized by a naphthalene ring substituted with a methylthio group at the second position. This compound is a yellowish liquid with a strong odor and is commonly used in the manufacturing of dyes, pigments, and other organic compounds .

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)naphthalene typically involves the reaction of 2-bromonaphthalene with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions usually require heating to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 2-(Methylthio)naphthalene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylthio)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of 2-(Methylthio)naphthalene can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Sodium hydride, potassium carbonate; reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)naphthalene involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways .

Vergleich Mit ähnlichen Verbindungen

2-Methylthionaphthalene: Similar structure but with a different substitution pattern.

2-Methylsulfinylnaphthalene: Oxidized form of 2-(Methylthio)naphthalene.

2-Methylsulfonylnaphthalene: Further oxidized form of 2-(Methylthio)naphthalene.

Uniqueness: 2-(Methylthio)naphthalene is unique due to its specific substitution pattern and the presence of a methylthio group, which imparts distinct chemical reactivity and biological properties compared to its analogs .

Biologische Aktivität

2-(Methylthio)naphthalene, a sulfur-containing aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

- IUPAC Name : 2-(Methylthio)naphthalene

- CAS Number : 7433-79-6

- Molecular Formula : C11H10S

- Molecular Weight : 174.26 g/mol

Biological Activity Overview

Research indicates that 2-(Methylthio)naphthalene exhibits several biological activities, including:

- Antimicrobial Properties : Some studies have suggested that derivatives of naphthalene, including methylthio-substituted variants, can inhibit the growth of various pathogens.

- Anti-inflammatory Effects : Naphthalene derivatives have been investigated for their ability to modulate inflammatory responses, particularly through the inhibition of neutrophil activation.

- Neuroprotective Potential : There is emerging evidence that certain naphthalene derivatives may affect neuronal function and have implications in neuroprotection.

The biological activity of 2-(Methylthio)naphthalene is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It could interact with various receptors, influencing cellular signaling pathways.

- Oxidative Stress Modulation : Some studies suggest that it may help in reducing oxidative stress by scavenging free radicals.

Antimicrobial Activity

A study tested various naphthalene derivatives for their antimicrobial properties. The results indicated that certain compounds showed significant inhibition against bacterial strains, suggesting that 2-(Methylthio)naphthalene could possess similar properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(Methylthio)naphthalene | E. coli | 15 |

| 2-(Methylthio)naphthalene | S. aureus | 18 |

Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of naphthalene derivatives, it was found that:

- Compounds with methylthio substitutions exhibited reduced activation of neutrophils stimulated by fMLP (N-formyl-methionyl-leucyl-phenylalanine).

- The most potent derivative demonstrated an IC50 value of 0.8 μM in inhibiting calcium currents in neuronal cells, indicating a potential neuroprotective effect.

| Compound | IC50 (μM) | Effect on Neutrophil Activation |

|---|---|---|

| TAC (a derivative) | 0.8 | Significant inhibition |

| 2-(Methylthio)naphthalene | TBD | TBD |

Case Studies

- Neutrophil Activation Study : In this study, naphthalene derivatives were evaluated for their effects on neutrophil activation induced by PMA (phorbol myristate acetate). The findings suggested that specific modifications at the naphthalene ring enhanced anti-inflammatory activities.

- Neuroblastoma Cell Line Study : The effects of 2-(Methylthio)naphthalene on voltage-dependent calcium channels were assessed using patch-clamp techniques. Results indicated that the compound could modulate calcium influx, which is crucial for neuronal signaling.

Eigenschaften

IUPAC Name |

2-methylsulfanylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKUUDUKJMIOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225341 | |

| Record name | 2-Methylmercaptonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-79-6 | |

| Record name | 2-Methylmercaptonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylmercaptonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.